Product packaging for ethyl (11Z)-icosenoate(Cat. No.:)

ethyl (11Z)-icosenoate

Cat. No.: B1252433
M. Wt: 338.6 g/mol
InChI Key: BRACWSIXBQMMPL-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Long-Chain Monoenoic Fatty Acid Esters in Biological and Industrial Systems

Long-chain monoenoic fatty acid esters are integral components of the natural world and have found diverse applications in industry. In biological systems, these lipids are fundamental constituents of cell membranes, primarily as components of glycerophospholipids and sphingolipids. nih.gov They are present in various animal fats and plant oils. oup.com For instance, wax esters, which are esters of fatty acids with fatty alcohols, are major components of beeswax and the surface lipids of animal skin. inchem.orgresearchgate.net Fatty acid ethyl esters (FAEEs) can also be formed in the body and may serve as markers of ethanol (B145695) consumption. gerli.comgerli.com

Industrially, the physical and chemical properties of long-chain fatty acid esters, such as their chain length and degree of unsaturation, make them valuable raw materials. mdpi.com They are utilized in the manufacturing of lubricants, cosmetics, pharmaceuticals, printing inks, and surface coatings. nih.gov Specific fatty acids, like erucic acid from Brassicaceae family oils, are processed into esters for the production of biofuels and biodiesel, highlighting their role as renewable resources. gerli.com The production of these esters can be achieved through chemical synthesis or enzymatic processes using lipases. nih.gov

Academic Significance of Ethyl (11Z)-Icosenoate as a Research Subject

The academic interest in this compound stems from its identity as the ethyl ester of gondoic acid ((11Z)-icosenoic acid), a naturally occurring omega-9 fatty acid found in various plant oils and human tissues. researchgate.netnih.gov Research into gondoic acid itself has suggested it may have properties that alleviate inflammation, which provides a rationale for investigating its derivatives. researchgate.net

While direct research on this compound is specific, its significance can be inferred from studies on analogous compounds. For example, ethyl oleate, another long-chain monoenoic fatty acid ester, has been identified as a primer pheromone in honey bees, influencing their foraging behavior. gerli.com This raises the possibility of similar signaling roles for other FAEEs like this compound in insect communication. nih.gov

In the field of analytical chemistry, the related methyl ester, mthis compound, serves as an analytical standard for the identification of fatty acids in complex mixtures via chromatography and for determining the position of double bonds using mass spectrometry. chemicalbook.comnih.gov Furthermore, this compound has been detected in untargeted metabolomics studies, such as those analyzing food authenticity or investigating biomarkers for diseases, indicating its potential utility in diagnostic and quality control applications. animbiosci.organimbiosci.orgmetabolomexchange.org

Overview of Advanced Methodological Approaches for Investigating this compound

The study of this compound and similar lipid molecules relies on a suite of advanced analytical techniques.

Synthesis and Production: The synthesis of ethyl esters like this compound is typically achieved through Fischer esterification. This acid-catalyzed reaction involves refluxing the parent fatty acid (gondoic acid) with ethanol. mdpi.comchemicalbook.com Modern biotechnological approaches also enable the production of fatty acid ethyl esters through metabolic engineering of microorganisms like Saccharomyces cerevisiae, offering a potential route for sustainable production. nih.gov

Chromatographic Separation: Chromatography is essential for isolating and purifying fatty acid esters from complex biological or industrial samples. scispace.com

Gas Chromatography (GC): Often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is a primary tool for separating and quantifying volatile fatty acid esters.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are used for the analysis of less volatile or thermally labile esters. animbiosci.organimbiosci.org

Silver Ion Chromatography: This technique is particularly useful for separating esters based on the number, configuration (cis/trans), and position of their double bonds. gerli.com

Spectroscopic and Spectrometric Identification:

Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for definitive structure elucidation. gerli.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy. animbiosci.organimbiosci.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure, including the stereochemistry of the double bond.

Infrared (IR) Spectroscopy: This technique is used to confirm the presence of specific functional groups, such as the characteristic carbonyl (C=O) stretch of the ester group. mdpi.com

Table 2: Advanced Methodologies for the Study of this compound

Methodology Application Research Context Example
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds Analysis of fatty acid profiles in natural oils. gerli.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis of non-volatile metabolites in complex mixtures Untargeted metabolomics for biomarker discovery. animbiosci.organimbiosci.orgmetabolomexchange.org
Fischer Esterification Chemical synthesis Laboratory-scale preparation from gondoic acid and ethanol. mdpi.com
Metabolic Engineering Biosynthesis Production of fatty acid ethyl esters in yeast. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B1252433 ethyl (11Z)-icosenoate

Properties

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

ethyl (Z)-icos-11-enoate

InChI

InChI=1S/C22H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12H,3-10,13-21H2,1-2H3/b12-11-

InChI Key

BRACWSIXBQMMPL-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC

Origin of Product

United States

Biosynthesis and Enzymatic Transformations of Ethyl 11z Icosenoate

De Novo Biosynthetic Pathways of (11Z)-Icosenoic Acid Precursors

The journey to synthesizing ethyl (11Z)-icosenoate begins with the formation of its precursor, (11Z)-icosenoic acid, also known as gondoic acid. wikipedia.org This C20:1 monounsaturated fatty acid is not typically assembled from scratch in its final 20-carbon form. Instead, its synthesis relies on the elongation of a shorter, more common fatty acid.

The de novo biosynthesis of fatty acids in organisms like plants and algae initiates in the plastids, starting with the precursor molecule acetyl-CoA. nih.govnarayanamedicalcollege.com A multi-enzyme complex known as fatty acid synthase (FAS) catalyzes a series of condensation, reduction, and dehydration reactions, adding two-carbon units from malonyl-CoA in each cycle. narayanamedicalcollege.com This foundational pathway primarily produces the 16-carbon saturated fatty acid, palmitic acid (16:0).

From palmitic acid, the pathway proceeds through several key steps to generate the direct precursor for gondoic acid:

Elongation: Palmitic acid is first elongated to stearic acid (18:0).

Desaturation: A desaturase enzyme introduces a double bond into the stearic acid molecule, converting it to the monounsaturated oleic acid (18:1Δ9).

Very-Long-Chain Fatty Acid (VLCFA) Elongation: Oleic acid serves as the direct substrate for the final elongation step. This occurs via the fatty acid elongation (FAE) system, a four-step cycle localized in the endoplasmic reticulum. This process adds a two-carbon unit to oleic acid, yielding (11Z)-icosenoic acid (20:1Δ11).

Research has identified specific enzymes crucial to this final elongation. Studies involving the engineering of Camelina sativa with genes from larkspur (Consolida ajacis) have shown that a β-ketoacyl-ACP-synthase II (KAS2)-like enzyme is instrumental in producing gondoic acid. nih.govresearchgate.net Furthermore, a 3-ketoacyl-CoA synthase 11 (KCS11) from Malania oleifera has demonstrated a substrate preference for (11Z)-icosenoic acid, highlighting the role of specific KCS enzymes in the synthesis of very-long-chain fatty acids. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of (11Z)-Icosenoic Acid

Enzyme Class Specific Enzyme Example Role in Pathway Reference
Fatty Acid Synthase (FAS) Multi-enzyme complex De novo synthesis of palmitic acid from acetyl-CoA. narayanamedicalcollege.com
Stearoyl-ACP Desaturase - Conversion of stearic acid (18:0) to oleic acid (18:1). -
β-ketoacyl-ACP-synthase II CaKAS2B Elongation of oleic acid to gondoic acid. nih.gov

Enzymatic Esterification Mechanisms to Yield this compound

Once (11Z)-icosenoic acid is synthesized, it undergoes an esterification reaction with ethanol (B145695) to form the final product, this compound. This reaction can be catalyzed efficiently and selectively by specific enzymes, primarily lipases and esterases.

Characterization of Esterase and Lipase (B570770) Catalysis in this compound Formation

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) and esterases (Carboxylic ester hydrolases, E.C. 3.1.1.1) are the primary biocatalysts for this transformation. scitepress.orgscispace.com While in their natural aqueous environments they catalyze the hydrolysis of esters, in non-aqueous or low-water environments (such as organic solvents or solvent-free systems), the reaction equilibrium shifts to favor synthesis. nih.govdiva-portal.org

The catalytic mechanism for lipases, such as the well-studied lipase B from Candida antarctica (CALB), proceeds via a two-step process involving a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) in the active site. diva-portal.org

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of (11Z)-icosenoic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing water and forming a stable acyl-enzyme complex.

Deacylation: Ethanol enters the active site and attacks the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which then resolves, releasing the this compound ester and regenerating the free enzyme.

Commonly used enzymes for producing fatty acid ethyl esters include immobilized lipases like Novozym 435 (from Candida antarctica) and lipases from Candida rugosa and Aspergillus niger. scitepress.orgarkat-usa.orgfrontiersin.org These biocatalysts are valued for their high efficiency and stability, particularly when immobilized, which allows for easier separation and reuse. nih.gov

Substrate Specificity and Stereoselectivity in Esterification Reactions

Enzymes exhibit remarkable specificity, which is a key advantage in chemical synthesis.

Substrate Specificity: Generally, lipases show a preference for long-chain fatty acids (typically >10 carbon atoms), while esterases are more active on short-chain fatty acids (<10 carbons). scispace.com This makes lipases the more suitable catalysts for the 20-carbon (11Z)-icosenoic acid. However, research on Candida rugosa lipase has shown that for certain esterification reactions, the formation of the ester product was not significantly affected by the chain length of the fatty acid or the presence of double bonds. arkat-usa.org Enzymes from Aspergillus niger have demonstrated a preference for medium- to long-chain fatty acids like capric acid. frontiersin.org

Stereoselectivity: Enzymatic catalysis is inherently stereoselective due to the chiral nature of the enzyme's active site. nih.govmdpi.com While neither (11Z)-icosenoic acid nor ethanol are chiral, this property is crucial in more complex syntheses. The enzyme's active site provides a specific three-dimensional environment that dictates the orientation of the substrates, ensuring a highly specific reaction.

Microbial and Algal Bioproduction of this compound

The principles of biosynthesis and enzymatic catalysis can be combined in whole-cell systems to produce this compound. Microorganisms and microalgae offer a promising platform for the sustainable production of this compound. google.commdpi.com

Strain Selection and Metabolic Engineering Strategies for Enhanced Production

The first step in bioproduction is identifying a suitable production host. This involves screening various algal and yeast strains for their natural ability to produce high quantities of (11Z)-icosenoic acid. google.comutupub.fi Once a promising strain is identified, metabolic engineering can be employed to enhance its production capabilities. nih.govmdpi.com

Key metabolic engineering strategies include:

Upregulating Precursor Supply: Increasing the intracellular pools of acetyl-CoA and malonyl-CoA, the basic building blocks for fatty acid synthesis. mdpi.com

Overexpression of Key Enzymes: Introducing and overexpressing genes for the enzymes that are bottlenecks in the pathway, such as the specific fatty acid elongases (e.g., KAS2 or KCS enzymes) required to convert oleic acid into gondoic acid. nih.gov

Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from fatty acid synthesis, thereby channeling more carbon toward the desired product. plos.org

Heterologous Pathway Expression: Introducing genes from other organisms, such as plants, that are highly efficient at producing gondoic acid into a robust microbial host like Saccharomyces cerevisiae or Yarrowia lipolytica. nih.govmdpi.com

For direct production of the final ethyl ester, a strain could be engineered to not only synthesize the acid but also to express an intracellular lipase or esterase. If the host organism (like yeast) also produces ethanol through fermentation, it could lead to a consolidated bioprocess where the final product is synthesized in a single step from a simple sugar feedstock.

Table 2: Metabolic Engineering Targets for Enhanced (11Z)-Icosenoate Production

Engineering Strategy Target Desired Outcome Reference
Precursor Supply Increase acetyl-CoA & malonyl-CoA pools More building blocks for fatty acid synthesis mdpi.com
Pathway Enhancement Overexpress fatty acid elongase genes (KAS, KCS) Increased conversion of oleic acid to gondoic acid nih.gov
Pathway Redirection Knock out competing metabolic pathways Increased carbon flux towards fatty acids plos.org

Optimization of Fermentation and Bioreactor Conditions for Biocatalysis

Scaling up production from the lab to an industrial bioreactor requires careful optimization of fermentation conditions to maximize yield and productivity.

For whole-cell fermentation, critical parameters include:

Media Composition: Optimizing the concentrations of the carbon source (e.g., glucose), nitrogen sources (e.g., yeast extract, diammonium phosphate), and essential minerals (e.g., magnesium sulfate). mdpi.comresearchgate.net

Physical Parameters: Maintaining optimal temperature, pH, and dissolved oxygen levels through controlled aeration and agitation. ehemj.comresearchgate.net

Statistical methods like Response Surface Methodology (RSM) are often used to systematically optimize these multiple variables to find the ideal conditions for maximal production. mdpi.comresearchgate.net For example, studies on bioethanol production have optimized factors like sugar concentration, pH, temperature, and nutrient levels to achieve high yields. mdpi.comehemj.com

If the process involves using extracted algal oil or a purified fatty acid feed, the optimization focuses on the enzymatic esterification step itself. This includes adjusting the molar ratio of the fatty acid to ethanol, the concentration of the biocatalyst, temperature, and managing the water content to drive the reaction toward synthesis. nih.govgoogle.com A study using Novozym 435 found optimal conditions for fatty acid ethyl ester production to be a 3:1 molar ratio of diethyl carbonate (as an acyl acceptor) to oil at 50°C in a solvent-free system. nih.gov

Chemical Synthesis and Derivatization of Ethyl 11z Icosenoate

Advanced Synthetic Routes to Ethyl (11Z)-Icosenoate

The synthesis of this compound can be achieved through various methods, primarily involving the esterification of (11Z)-icosenoic acid. Both chemical and enzymatic catalysis have been explored to optimize this conversion.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. csic.es For instance, a procedure analogous to the synthesis of other fatty acid ethyl esters would involve reacting (11Z)-icosenoic acid with an excess of ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is typically heated under reflux for several hours to reach equilibrium. weebly.comyoutube.com The use of a dehydrating agent or a Dean-Stark apparatus can be employed to remove water and improve the yield. csic.es

Solid acid catalysts, such as cation-exchange resins like Amberlyst-15, have also been utilized for the esterification of long-chain fatty acids. google.com These catalysts offer advantages such as easier separation from the reaction mixture and reduced corrosivity (B1173158) compared to mineral acids. google.com The reaction conditions, including temperature, catalyst loading, and the molar ratio of alcohol to acid, are critical parameters that need to be optimized to maximize the yield of the desired ester.

Table 1: Comparison of Catalysts for Fatty Acid Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Mineral AcidsH₂SO₄, HClHigh catalytic activity, low costCorrosive, difficult to separate, potential for side reactions
Sulfonic Acidsp-toluenesulfonic acidHigh activity, some are solidCan be expensive, may require neutralization
Solid Acid CatalystsCation-exchange resinsEasily recoverable, reusable, less corrosivePotentially lower activity than mineral acids, mass transfer limitations

Chemo-enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods for producing this compound. scielo.br This approach utilizes lipases as biocatalysts for the esterification reaction. researchgate.net Lipases are known for their high specificity and ability to function under mild conditions, which can help in preventing the degradation of unsaturated fatty acids. scielo.br

Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are particularly effective for the synthesis of fatty acid ethyl esters. mdpi.comnih.gov The esterification is typically carried out by reacting (11Z)-icosenoic acid with ethanol in a solvent-free system or in a non-polar organic solvent. nih.gov The use of a solvent-free system is often preferred as it aligns with the principles of green chemistry.

The reaction parameters, including temperature, enzyme concentration, substrate molar ratio, and water content, significantly influence the reaction rate and final conversion. For example, in the lipase-catalyzed esterification of oleic acid with ethanol, conversions of over 85% have been achieved. nih.gov A stepwise addition of ethanol can sometimes be employed to mitigate potential enzyme inhibition at high alcohol concentrations. nih.gov

Lipase-catalyzed alcoholysis (transesterification) is another viable chemo-enzymatic route. dss.go.th In this method, a triglyceride source rich in (11Z)-icosenoic acid, such as jojoba oil, can be reacted with ethanol in the presence of a lipase. The lipase catalyzes the exchange of the glycerol (B35011) backbone of the triglyceride with ethanol, yielding fatty acid ethyl esters. dss.go.th

Catalytic Esterification of (11Z)-Icosenoic Acid

Development of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is important for structure-activity relationship studies and for developing new oleochemicals.

The synthesis of positional isomers of eicosenoic acid, which can then be esterified to their corresponding ethyl esters, has been described. A multi-step synthesis pathway can be employed to produce various cis-isomers of eicosenoic acid, including the (11Z)-isomer. nii.ac.jp This pathway may involve steps such as bromination of diols, protection of hydroxyl groups, coupling reactions, hydrolysis, and Grignard reactions. nii.ac.jp

The synthesis of geometric (E/Z) isomers of unsaturated carboxylic acids can be achieved using methods like the Horner-Wittig reaction. lookchem.com This allows for the stereochemically controlled synthesis of either the cis (Z) or trans (E) isomer. For example, the synthesis of the trans isomer, ethyl (11E)-icosenoate, would provide a valuable comparative standard for analytical and biological studies.

The structure of this compound can be modified at the ester group, the double bond, and the hydrocarbon chain to create a variety of derivatives.

Modification of the Ester Moiety: The ethyl ester can be converted to other esters (e.g., methyl, propyl, or butyl esters) through transesterification. colostate.edu It can also be reduced to the corresponding alcohol, (11Z)-icosen-1-ol, using reducing agents. csic.es Furthermore, reaction with amines can yield the corresponding amides. csic.es

Reactions at the Double Bond: The cis-double bond at the 11th position is a key site for chemical modification. Epoxidation of the double bond using reagents like peroxy acids creates an epoxide ring. csic.esgoogle.com This epoxide can then undergo ring-opening reactions with various nucleophiles (e.g., water, alcohols, acids) to produce a range of di-functionalized derivatives, such as diols and hydroxy esters. csic.esgoogle.com

Carbon Chain Modifications: The carbon chain can be elongated or shortened through various organic reactions. Additionally, branched-chain fatty acid esters can be synthesized, which may offer different physical properties, such as improved low-temperature fluidity, making them of interest as potential biolubricants. iastate.edu

Synthesis of Positional and Geometric Isomers

Purification and Advanced Characterization Methodologies for Synthetic this compound

After synthesis, this compound must be purified and its structure confirmed using advanced analytical techniques.

The purification of ethyl esters of fatty acids typically involves several steps. weebly.comyoutube.com After the initial reaction, the mixture is often washed with a mild base, such as a sodium carbonate solution, to neutralize the acid catalyst and remove any unreacted fatty acids. youtube.com This is followed by washing with water to remove any remaining salts or water-soluble impurities. The organic layer containing the ester is then dried using an anhydrous drying agent like anhydrous potassium carbonate or sodium sulfate. google.com

For higher purity, distillation under reduced pressure is a common method for separating the ester from non-volatile impurities. weebly.com Chromatographic techniques are also extensively used. Silica gel column chromatography, with a solvent system such as hexane (B92381) and ethyl acetate, can effectively separate the ester from other components.

The structural confirmation and characterization of the purified this compound are performed using a combination of spectroscopic and chromatographic methods.

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a standard method for assessing the purity of fatty acid esters and determining their fatty acid profile. nii.ac.jp The use of highly polar capillary columns can aid in separating different isomers. nii.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both retention time data and mass spectra, which are crucial for structural elucidation. The mass spectrum of an ethyl ester of a fatty acid will show a characteristic molecular ion peak and fragmentation patterns that can confirm the chain length and the position of the double bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural analysis. In the ¹H NMR spectrum of this compound, characteristic signals would include those for the olefinic protons of the cis-double bond (typically around δ 5.34 ppm), the quartet for the -OCH₂- protons of the ethyl group, and the triplet for the -CH₃ of the ethyl group. ¹³C NMR provides information on each carbon atom in the molecule, further confirming its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a strong absorption band around 1740 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group.

Table 2: Analytical Techniques for the Characterization of this compound

TechniqueInformation Provided
Gas Chromatography (GC-FID)Purity assessment, quantification, separation of isomers
Gas Chromatography-Mass Spectrometry (GC-MS)Structural elucidation, confirmation of molecular weight and fragmentation patterns
Nuclear Magnetic Resonance (NMR)Detailed structural information, confirmation of double bond geometry and functional groups
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups, particularly the ester carbonyl group

Metabolic Fate and Biotransformation of Ethyl 11z Icosenoate in Biological Systems

Hydrolysis and Transesterification Pathways in Diverse Organisms

The initial and pivotal step in the metabolism of ethyl (11Z)-icosenoate is the cleavage of its ester bond. This process, primarily hydrolysis, releases ethanol (B145695) and (11Z)-icosenoic acid, also known as gondoic acid. ebi.ac.uk This transformation allows the fatty acid to enter various metabolic pathways.

Role of Specific Lipases and Esterases in this compound Metabolism

The breakdown of this compound is catalyzed by a class of enzymes known as esterases and lipases. jmbfs.org Lipases (EC 3.1.1.3) are a subclass of esterases that specialize in hydrolyzing esters of long-chain fatty acids (≥10 carbon atoms). jmbfs.org Given that (11Z)-icosenoic acid is a 20-carbon fatty acid, lipases are the principal enzymes responsible for its release from the ethyl ester form.

Human carboxylesterases (hCES), found in various tissues including the liver, are crucial for the hydrolysis of a wide range of xenobiotic and endogenous esters. nih.gov Specifically, hCES1 and hCES2 are the major forms. nih.gov The substrate specificity of these enzymes often depends on the structure of the ester. For instance, compounds with a small alcohol component and a large acyl group tend to be substrates for hCES1. nih.gov This suggests that hCES1 isoforms could be involved in the hydrolysis of this compound. Additionally, esterases present in human plasma are capable of metabolizing certain esters. nih.gov

The specificity of lipases can be further categorized. Some lipases are 1,3-specific, meaning they preferentially hydrolyze ester bonds at the outer positions of a glycerol (B35011) backbone, while others are non-specific and can act on all ester linkages. jmbfs.org While this compound is a simple ethyl ester and not a triglyceride, the broad substrate range of many lipases makes them effective catalysts for its hydrolysis. jmbfs.org

Transesterification is another potential metabolic pathway, where the ethyl group of the ester is exchanged with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by the same lipases that perform hydrolysis, with the direction of the reaction (hydrolysis vs. transesterification) being influenced by the cellular environment, particularly the concentration of water and other alcohols. jmbfs.org

Identification of Primary Metabolites and Downstream Degradation Products

Upon hydrolysis, the primary metabolites of this compound are ethanol and (11Z)-icosenoic acid . semanticscholar.orgwikipedia.org Ethanol is a primary metabolite that can be readily utilized by many organisms. semanticscholar.org

The resulting (11Z)-icosenoic acid, a monounsaturated omega-9 fatty acid, serves as a precursor for further metabolic conversions. hmdb.ca The main catabolic pathway for fatty acids is β-oxidation , which occurs in both mitochondria and peroxisomes. imrpress.com This process systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.

Chain Elongation and Desaturation of Icosenoate Derivatives

(11Z)-Icosenoic acid can undergo further modifications through chain elongation and desaturation.

Chain Elongation: This process adds two-carbon units to the carboxylic acid end of the fatty acid. imrpress.com In reactor microbiomes, for example, ethanol can serve as a source for these two-carbon units in a process known as reverse β-oxidation, leading to the production of longer-chain carboxylic acids. rsc.orgnih.gov (11Z)-Icosenoic acid itself can be formed by the elongation of oleic acid. It can then be further elongated to produce docosenoic acid (22:1) and subsequently nervonic acid (24:1).

Desaturation: Fatty acid desaturases can introduce additional double bonds into the fatty acid chain, converting monounsaturated fatty acids into polyunsaturated fatty acids. imrpress.com This process provides metabolic plasticity to cells. imrpress.com

Incorporation into Complex Lipids and Cellular Structures

Once activated to its acyl-CoA form, (11Z)-icosenoyl-CoA, the fatty acid can be incorporated into various complex lipids. imrpress.comahajournals.orgnih.gov These include:

Phospholipids (B1166683): As essential components of cell membranes, phospholipids provide structural integrity and fluidity.

Triacylglycerols (Triglycerides): These serve as the primary form of energy storage in many organisms. imrpress.com

Cholesteryl esters: These are formed by the esterification of cholesterol with a fatty acid. imrpress.com

The incorporation of specific fatty acids like (11Z)-icosenoic acid into these complex lipids can influence the physical properties and signaling functions of cellular membranes and lipid droplets.

Comparative Metabolic Studies Across Diverse Biological Models (e.g., prokaryotes, lower eukaryotes)

The metabolic pathways for long-chain fatty acids are broadly conserved across different biological kingdoms, with some variations.

Prokaryotes (e.g., E. coli): These organisms possess pathways for the biosynthesis and degradation of unsaturated fatty acids. ucc.ie They can utilize fatty acids as a carbon source, breaking them down via β-oxidation.

Lower Eukaryotes (e.g., Fungi): In fungi like Ophiocordyceps sinensis, fatty acid metabolism is a key biological process. nih.gov Transcriptomic analysis has revealed the presence and differential regulation of genes involved in fatty acid degradation, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase. nih.gov Acetyl-CoA, the end product of fatty acid degradation, is a central metabolite that can be used for the synthesis of other molecules. nih.gov

The ability to metabolize long-chain fatty acid esters is widespread. The specific enzymes and regulatory mechanisms, however, can differ between organisms, reflecting their unique ecological niches and metabolic needs. For instance, certain bacteria are known for their ability to produce medium-chain carboxylic acids from ethanol through chain elongation. rsc.org

Interactive Data Table: Key Enzymes and Metabolites in this compound Metabolism

CategoryNameFunction/Description
Enzymes Lipases (EC 3.1.1.3)Catalyze the hydrolysis of long-chain fatty acid esters. jmbfs.org
Carboxylesterases (e.g., hCES1)Hydrolyze a broad range of esters, likely including this compound. nih.gov
Acyl-CoA SynthetaseActivates fatty acids by converting them to their CoA esters (e.g., icosenoyl-CoA). ahajournals.org
Fatty Acid DesaturasesIntroduce double bonds into fatty acid chains. imrpress.com
Fatty Acid ElongasesExtend the carbon chain of fatty acids. imrpress.com
Metabolites EthanolA primary metabolite released upon hydrolysis of the ethyl ester. semanticscholar.org
(11Z)-Icosenoic AcidThe core fatty acid component, also known as gondoic acid.
Icosenoyl-CoAThe activated form of icosenoic acid required for most metabolic processes. ahajournals.org
Acetyl-CoAThe end product of β-oxidation, used for energy or biosynthesis. nih.gov
Docosenoic AcidA potential chain elongation product of icosenoic acid.
Nervonic AcidA further elongation product derived from docosenoic acid.

Advanced Analytical Methodologies for Ethyl 11z Icosenoate Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are fundamental to the analysis of ethyl (11Z)-icosenoate, enabling its isolation from intricate mixtures and facilitating precise measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the targeted analysis of fatty acid ethyl esters (FAEEs) like this compound. nih.govnih.gov This technique offers high sensitivity and specificity, making it suitable for quantifying low concentrations of the compound in various samples. nih.gov In a typical GC-MS workflow, FAEEs are first isolated from the sample matrix through methods such as lipid extraction and solid-phase extraction. nih.gov The extracted esters are then vaporized and separated on a nonpolar dimethylpolysiloxane column, which separates compounds based on their boiling points and interactions with the stationary phase. nih.gov Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification and quantification. tdx.cat

Researchers have developed rapid and accurate GC-MS methods for determining major FAEEs in human plasma, demonstrating excellent peak resolution and reducing instrument time significantly. nih.gov For instance, a validated method showed a lower limit of detection between 5 to 10 nM and a lower limit of quantification of 60 nM for individual FAEEs. nih.gov These methods are precise, with instrument precision (coefficient of variance) as low as 0.3% to 0.7% for specific FAEEs. nih.gov

Table 1: Performance Characteristics of a Validated GC-MS Method for FAEE Analysis

Parameter Value
Lower Limit of Detection (LOD) 5-10 nM
Lower Limit of Quantitation (LOQ) 60 nM
Instrument Precision (CV) 0.3% - 0.7%
Intra-assay Precision (CV) < 7%

Data sourced from a study on rapid FAEE determination in human plasma. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) in Untargeted Metabolomics and Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the untargeted analysis of lipids and metabolites, including this compound, within a biological sample. d-nb.infometabolomicscentre.ca Untargeted metabolomics aims to measure as many metabolites as possible to create a comprehensive profile or "fingerprint" of a biological system. iastatedigitalpress.compan.olsztyn.pl This approach is particularly valuable for discovering novel biomarkers and understanding metabolic pathways. d-nb.info

In lipidomics, LC-MS is employed for the large-scale study of cellular lipids. metabolomicscentre.caku.dk The process typically involves lipid extraction from samples, followed by separation using liquid chromatography and detection by mass spectrometry. ku.dk High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-qTOF) is a common platform for these analyses. iastatedigitalpress.com The high resolution and mass accuracy of TOF-MS allow for the identification of a vast number of lipid species. d-nb.info Statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are then used to identify significant differences in lipid profiles between sample groups. d-nb.info

Chiral Chromatography for Enantiomeric Analysis of Related Compounds

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. mz-at.derotachrom.com While this compound itself is not chiral, related fatty acid derivatives, such as hydroxy fatty acids, often are. nih.gov The separation of these enantiomers is crucial as they can exhibit different biological activities. mz-at.dehumanjournals.com

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common method for this purpose. humanjournals.comnih.gov These CSPs are typically composed of a chiral substance, like a sugar or amino acid, bonded to a solid support. rotachrom.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. rotachrom.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantiomeric separation of fatty acid derivatives. unicamp.br

Alternatively, an indirect method involves derivatizing the enantiomers with a pure chiral reagent to form diastereomers. humanjournals.com These diastereomers have different physicochemical properties and can be separated on a conventional, non-chiral chromatographic column. humanjournals.com

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for elucidating the precise chemical structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Isotopic labeling, where atoms in a molecule are replaced with their isotopes (e.g., ¹³C instead of ¹²C), is often used in conjunction with NMR and mass spectrometry to trace metabolic pathways. isotope.comnih.gov By introducing a ¹³C-labeled precursor into a biological system, researchers can follow the incorporation of the label into various metabolites, including fatty acids and their esters. mdpi.com This approach has been used to study the synthesis of polyunsaturated fatty acids and to investigate the effects of dietary supplements on lipid metabolism. nih.govmdpi.com Isotope-coded fatty acid transmethylation (iFAT) is a rapid method that combines extraction, transmethylation, and isotopic labeling for the comparative analysis of fatty acids by mass spectrometry. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~174
-CH=CH- ~130
O-CH₂-CH₃ ~60
O-CH₂-CH₃ ~14
Other CH₂ 20-35

Note: These are approximate values and can vary based on the solvent and specific instrument conditions. nih.govdss.go.thcaspre.ca

Infrared (IR) and Raman Spectroscopy for Conformational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups and conformational structure of molecules. mdpi.com Both techniques probe the vibrational modes of a molecule, but they are based on different physical principles and often provide complementary information. mdpi.com

In the context of this compound, IR and Raman spectroscopy can be used to identify key functional groups. The C=O stretching vibration of the ester group typically appears around 1740-1750 cm⁻¹ in the IR spectrum. researchgate.net The C=C stretching vibration of the cis-alkene is expected around 1655 cm⁻¹, and the =C-H stretching vibration appears just above 3000 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for studying unsaturated fatty acids. mdpi.comnih.gov The intensity of the C=C stretching band can be correlated with the degree of unsaturation. nih.gov Ratiometric analysis of different Raman bands can provide quantitative information about the fatty acid composition. rsc.org For example, the ratio of the intensity of the ν(C=C) band to a reference band can be used to determine molar unsaturation. nih.gov These techniques are valuable for analyzing the conformational state (cis/trans) of the double bond, as cis and trans isomers exhibit distinct spectral features. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O Stretch (Ester) ~1740-1750 researchgate.net ~1729-1748 nih.gov
C=C Stretch (cis-Alkene) ~1655 researchgate.net ~1655 mdpi.com
=C-H Stretch >3000 researchgate.net ~3010 researchgate.net
=C-H Bend Not specified ~1265 mdpi.com

Note: These are typical frequency ranges and can be influenced by the molecular environment.

Hyphenated Techniques for High-Throughput Analysis in Biological Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of lipids like this compound in biological samples. nih.govresearchgate.netsaspublishers.com These methods offer enhanced resolution and sensitivity, which are critical for distinguishing and quantifying specific lipid species within a complex mixture. numberanalytics.com The most prominent techniques in lipidomics, and therefore applicable to this compound research, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). numberanalytics.comresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for fatty acid analysis. researchgate.net For compounds like this compound, analysis typically involves an extraction from the biological matrix (e.g., plasma, serum, or tissue), followed by direct injection into the GC-MS system. While free fatty acids require a derivatization step to become volatile methyl esters (FAMEs), this compound is already an ester and may be analyzed directly, though methodologies often involve transesterification to its methyl ester for standardization purposes. researchgate.netchromatographyonline.com Modern fast GC-MS methods significantly reduce analysis time, enhancing sample throughput. For instance, the separation of FAMEs can be achieved in approximately 11 minutes using specialized micro-bore columns. nih.govbohrium.com The mass spectrometer, often operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, provides high sensitivity and specificity, allowing for the detection of low-concentration analytes in complex samples like blood. chromatographyonline.comnih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for comprehensive lipid profiling. nih.govmdpi.com It circumvents some of the limitations of GC-MS, such as the need for derivatization for many classes of lipids. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) systems, when coupled with high-resolution mass analyzers like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap, provide excellent separation and mass accuracy. numberanalytics.com This is particularly crucial for resolving isomers—molecules with the same mass and similar fragmentation patterns—which is a common challenge in fatty acid analysis. nih.govlcms.czresearchgate.net LC-MS/MS methods can simultaneously quantify dozens of lipid mediators, making them highly efficient for high-throughput screening in clinical and research settings. nih.gov

The general workflow for high-throughput analysis using these techniques involves automated sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection. nih.govbohrium.com Automation minimizes manual handling, improving reproducibility and enabling the processing of large batches of samples, which is essential for large-scale research studies.

Table 1: Comparison of Hyphenated Techniques for Fatty Acid Ester Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on boiling point and polarity, followed by mass-based detection. Separates compounds based on their interaction with a stationary phase, followed by mass-based detection. saspublishers.com
Sample Type Primarily for volatile or semi-volatile compounds. Non-volatile fatty acids require derivatization. researchgate.net Applicable to a wide range of compounds, including non-volatile and thermally labile lipids. nih.gov
Throughput Can be high with fast GC methods (e.g., ~11 min/sample). nih.govbohrium.com High, especially with UHPLC systems (e.g., runtimes from <4 to 25 min/sample). nih.govmdpi.com
Selectivity High, especially with SIM or MRM modes. chromatographyonline.comnih.gov Very high, allows for differentiation of isomers and complex mixtures. nih.govresearchgate.net

| Common Application | Targeted analysis of fatty acid profiles (as FAMEs). researchgate.netnih.gov | Comprehensive lipidomics, analysis of diverse lipid classes, and biomarker discovery. mdpi.commdpi.com |

Quantitative Method Validation and Standardization for Research Applications

For research findings to be considered reliable and reproducible, the analytical methods used must undergo rigorous validation. inab.ie The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu For quantitative analysis of this compound in biological samples, method validation must assess several key performance characteristics, as outlined by international guidelines. inab.ieeuropa.euscielo.br

Key Validation Parameters:

Linearity: This establishes the relationship between the instrument's response and the known concentration of the analyte. The method should demonstrate a linear response over a specified range. Linearity is typically evaluated by calculating the coefficient of determination (R²), with values greater than 0.99 being desirable. nih.govbohrium.comscielo.br For instance, in a fast GC-MS method for FAMEs in blood, regression coefficients were found to be between 0.9901 and 0.9996. nih.govbohrium.com

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (e.g., human plasma standards) or by performing recovery studies on samples spiked with a known amount of the analyte. nih.govbohrium.comscielo.br Recoveries for lipid extraction from biological matrices like plasma and serum have been reported to range from 60% to 118%. nih.govacs.org

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.govacs.org For lipid mediators, RSDs for intra- and inter-day precision have been reported to be between 5% and 12%. nih.govacs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govbohrium.com These limits are crucial for studies where the analyte, such as this compound, may be present at very low concentrations.

The validation process ensures that the analytical method is robust and fit-for-purpose, providing confidence in the quantitative data generated in research applications. inab.ie Standardization of these validated methods across different laboratories is essential for comparing findings from various studies.

Table 2: Typical Performance Characteristics from Validated Lipid Analysis Methods in Biological Samples

Parameter Performance Metric Typical Value/Range Source(s)
Linearity Coefficient of Determination (R²) > 0.99 nih.govbohrium.comscielo.br
Accuracy Recovery (%) 60% - 118% nih.govacs.org
Precision Relative Standard Deviation (RSD) 5% - 12% nih.govacs.org
Limit of Detection (LOD) Concentration (in blood/plasma) 0.05 - 1.02 µg/g nih.govbohrium.com

| Limit of Quantification (LOQ) | Concentration (in blood/plasma) | 0.15 - 3.39 µg/g | nih.govbohrium.com |

Biological and Ecological Significance of Ethyl 11z Icosenoate in Non Human Systems

Role in Lipid Homeostasis and Energy Storage in Specific Organisms

Ethyl (11Z)-icosenoate is an important component of the lipid profiles of numerous organisms, where it contributes to energy storage and the maintenance of lipid homeostasis. Its presence is particularly notable in certain marine organisms, plants, and microorganisms.

In marine environments, gondoic acid, the precursor to this compound, is a common fatty acid found acylated in glycerides within the depot fats of various marine animals. gerli.com While less abundant under normal conditions, its ethyl ester form can be indicative of specific metabolic states. researchgate.net

Certain plants are significant sources of gondoic acid. For instance, it is found in high quantities in jojoba oil and to a lesser extent in rapeseed, mustard seed, and camelina oils. researchgate.net These plants utilize gondoic acid and its derivatives for energy storage within their seeds, providing the necessary resources for germination and early growth. The ethyl ester form, this compound, can be derived from these plant oils through processes like transesterification. d-nb.inforsc.org

In microorganisms, such as the yeast Saccharomyces cerevisiae, metabolic engineering has demonstrated the potential for producing fatty acid ethyl esters, including this compound, as biofuels. nih.gov This highlights the role of such compounds in microbial lipid metabolism, where they can be synthesized and accumulated as energy-dense molecules. nih.gov

Intermediary Metabolite in Specialized Lipid Pathways

This compound and its precursor, gondoic acid, are involved as intermediary metabolites in specialized lipid pathways. Gondoic acid (20:1, cisΔ11) is a key building block in the oleochemical industry, often sourced from renewable plant oils like those from Crambe abyssinica and Camelina sativa. d-nb.info

Research has focused on the enzymatic enrichment of gondoic and erucic acids from these oils. d-nb.info Lipases from Geotrichum candidum (GCL), for example, have been shown to selectively hydrolyze or ethanolize these oils to enrich gondoic acid. d-nb.info In ethanolysis reactions, this compound is a direct product, demonstrating its role as an intermediate in biocatalytic processes aimed at isolating valuable long-chain fatty acids. d-nb.info Specifically, GCL-I has been identified as an effective enzyme for the ethanolysis of Camelina oil to produce this compound. d-nb.info

The following table details the enrichment of gondoic acid from Camelina oil and its fatty acid ethyl ester (FAEE) derivatives using different biocatalytic strategies.

SubstrateBiocatalytic MethodEnzymeGondoic Acid Enrichment (%)Recovery (%)
Camelina OilHydrolysisGCL-II5089-99
Camelina FAEEHydrolysisGCL-II4589-99
Camelina OilEthanolysisGCL-I41Not specified
Camelina OilEthanolysisGCL-II28Not specified

Data sourced from a 2019 study on the enrichment of erucic and gondoic fatty acids. d-nb.info

Presence and Function in Aquatic and Terrestrial Ecosystems

In aquatic ecosystems, gondoic acid and its derivatives are found in various marine organisms. gerli.com Its low abundance under normal environmental conditions suggests it may be actively utilized in cellular processes rather than simply being stored. researchgate.net This indicates a dynamic role for gondoic acid and its esters in the metabolic activities of marine life. researchgate.net

In terrestrial ecosystems, several plant species are notable for their gondoic acid content. Jojoba oil is a particularly rich source. researchgate.net The fruit of Antidesma bunius, also known as the bignay, has been found to contain a variety of fatty acids, and related compounds have been identified with roles as bacterial metabolites and antioxidants. researchgate.netscielo.brscielo.br While direct evidence for this compound in all these sources is not always specified, the presence of its precursor acid is a strong indicator of its potential formation and function.

Bio-Ecological Interactions Involving this compound

While direct research on the specific signaling or defense roles of this compound is limited, the functions of its precursor, gondoic acid, and other related fatty acids provide valuable insights. Gondoic acid has been noted for its potential antibacterial properties. researchgate.net Furthermore, recent studies have shown that gondoic acid can suppress inflammation in liver macrophages (Kupffer cells) by inhibiting the production of reactive oxygen species (ROS). researchgate.net

In the context of plant-derived compounds, some fatty acids and their derivatives found in fruits like Antidesma bunius have been associated with antimicrobial effects. researchgate.net Other related compounds found in plants have known roles as natural pesticides. researchgate.net For example, ethyl oleate, a similar fatty acid ethyl ester, acts as a primer pheromone in honey bees, influencing foraging behavior. gerli.com This suggests a potential for other fatty acid ethyl esters like this compound to be involved in chemical communication or defense mechanisms in various organisms.

Biotechnological and Industrial Applications of Ethyl 11z Icosenoate As a Chemical Precursor

Utilization in Polymer Synthesis and Material Science

The long-chain and unsaturated nature of ethyl (11Z)-icosenoate makes it a candidate for polymer synthesis. While direct polymerization of this specific ester is not widely documented, related long-chain fatty acids and their derivatives are utilized in creating polymers with desirable properties. For instance, erucic acid, a C22 monounsaturated fatty acid, is used in the manufacturing of polyethylene (B3416737) films. gerli.com Similarly, nervonic acid, a C24 monounsaturated fatty acid, is used in the production of high-temperature lubricants and engineering nylons. gerli.com

The synthesis of polymers from fatty acid-based monomers often involves processes like ring-opening polymerization. For example, poly(3-hydroxybutyrate) (PHB), a biodegradable polyester, can be synthesized through the ring-opening polymerization of beta-butyrolactone. nih.gov This suggests a potential pathway for converting this compound or its derivatives into novel biopolymers. The ester group in this compound could also be a site for transesterification reactions to create new polymer building blocks.

Research into the synthesis of copolymers often involves the use of various ester-based monomers. For example, copolymers of methyl methacrylate (B99206) and 2-ethoxyethyl methacrylate have been synthesized using free-radical polymerization. sapub.org Furthermore, anionic polymerization of ethyl acrylate (B77674) has been demonstrated to produce polymers with specific end-groups. rsc.org These established polymerization techniques could potentially be adapted for this compound to create polymers with unique thermal and mechanical properties for material science applications.

Role as a Biochemical Reagent or Analytical Standard

This compound serves as a valuable tool in biochemical research and analytical chemistry. It is commercially available as a high-purity ester product for research purposes. medchemexpress.commedchemexpress.comlarodan.com In metabolomics studies, which involve the comprehensive analysis of metabolites in a biological system, this compound can be used as an analytical standard. animbiosci.orgmetabolomexchange.org Its distinct molecular weight and retention time in chromatographic systems allow for its identification and quantification in complex biological samples. animbiosci.org

The methyl ester equivalent, methyl cis-11-eicosenoate, is also utilized as a standard in analytical techniques like gas chromatography (GC) and mass spectrometry (MS). These standards are crucial for the accurate identification of fatty acid profiles in various biological and industrial samples. For instance, in a study analyzing meat adulteration, a related compound, (2R)-1-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-3-hydroxy-2-propanyl (11Z)-11-icosenoate, was identified as a potential biomarker. animbiosci.org

Furthermore, fatty acid ethyl esters, including potentially this compound, can serve as markers for ethanol (B145695) intake in biological systems. gerli.com The presence of these esters in organs can be indicative of recent alcohol consumption. gerli.com

Table 1: Analytical and Biochemical Uses of this compound and Related Compounds

Application AreaSpecific UseCompoundReference
Biochemical Research Research chemicalThis compound medchemexpress.commedchemexpress.comlarodan.com
Metabolomics Analytical standardThis compound animbiosci.orgmetabolomexchange.org
Analytical Chemistry GC and MS standardMethyl cis-11-eicosenoate
Biomarker Research Potential biomarker for meat adulteration(2R)-1-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-3-hydroxy-2-propanyl (11Z)-11-icosenoate animbiosci.org
Clinical Chemistry Marker for ethanol intakeFatty acid ethyl esters gerli.com

Precursor in the Production of Bio-Based Lubricants and Oleochemicals

The demand for sustainable alternatives to petroleum-based products has driven interest in vegetable oil-based biolubricants and oleochemicals. d-nb.inforsc.org this compound, derived from sources like camelina oil, is a promising feedstock for these applications. europa.eu Long-chain monounsaturated fatty acids are important raw materials for lubricants, plasticizers, surfactants, and detergents. europa.eu

The production of bio-based lubricants often involves the transesterification of vegetable oils with alcohols like ethanol to produce fatty acid ethyl esters (FAEEs). europa.eu These FAEEs can then be used directly or further modified. For example, they can be hydrolyzed to free fatty acids (FFA) for specific downstream processes. europa.eu The synthesis of high-performance lubricants can also involve the epoxidation of unsaturated esters. semanticscholar.org

In the broader oleochemical industry, enzymes are increasingly used for the production of fatty acids and esters, offering a more sustainable and efficient alternative to chemical catalysts. novonesis.com This enzymatic approach can lead to higher ester yields and improved product quality. novonesis.com this compound can be a substrate in these enzymatic processes to produce a variety of oleochemicals used in personal care products, pharmaceuticals, and food additives. novonesis.com

Table 2: Research on Bio-Lubricant and Oleochemical Production from Fatty Acid Esters

Potential in Sustainable Chemical Manufacturing Processes

The shift towards a bio-based economy necessitates the development of sustainable chemical manufacturing processes. ieabioenergy.com this compound, being derived from renewable plant sources, aligns with the principles of green chemistry. The use of bio-based feedstocks like this compound can significantly reduce the carbon footprint of chemical production compared to fossil fuel-based alternatives. neste.com

Sustainable chemical production focuses on using renewable raw materials, reducing waste, and designing safer chemicals and processes. The production of oleochemicals from renewable sources is a key area of this transition. ifc.org Companies are increasingly investing in the production of green chemicals from renewable raw materials to meet the growing demand for sustainable products. sekab.com

The development of integrated biorefineries, which produce a range of bio-based products including chemicals and fuels, is a promising approach for the efficient utilization of biomass resources. ieabioenergy.com this compound and other fatty acid derivatives can be key components in these biorefinery value chains. The use of carrier fluids containing ethyl esters of fatty acids, including eicosenoic acid ethyl ester, has been shown to be effective in purifying marine oils by reducing the concentration of persistent organic pollutants. googleapis.com This highlights another potential application in creating cleaner and safer bio-based products.

Emerging Research Frontiers and Methodological Challenges in Ethyl 11z Icosenoate Studies

Integration with Systems Biology and Multi-Omics Approaches (e.g., lipidomics, metabolomics)

The integration of ethyl (11Z)-icosenoate research into systems biology, particularly through multi-omics approaches like lipidomics and metabolomics, represents a significant leap forward in understanding its context within complex biological systems. Untargeted metabolomics, which aims to comprehensively identify and quantify all small molecules in a biological sample, has been instrumental. physiology.org These studies often utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to screen for thousands of metabolites simultaneously. physiology.org

In this context, derivatives of (11Z)-icosenoic acid, the parent fatty acid of this compound, have been identified as relevant biomarkers in various conditions. For instance, a multi-omics longitudinal study of COVID-19 patients identified (11Z)-11-icosenoate as a metabolite of interest. pnas.org Such studies employ sophisticated analytical workflows, including sample preparation involving viral inactivation and metabolite extraction, followed by analysis on advanced instruments like Orbitrap mass spectrometers. pnas.org The resulting vast datasets are then processed using specialized software and subjected to pathway analysis with tools like Metaboanalyst to map the identified metabolites to known human metabolic pathways. pnas.org

Another study combined proteomics and metabolomics to investigate the toxicity of ZnO quantum dots on human liver cells (SMMC-7721). researchgate.net This research identified (2r)-1-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-3-hydroxy-2-propanyl (11z)-11-icosenoate as a significantly altered metabolite upon exposure to the quantum dots. researchgate.net The use of untargeted metabolomics served as an unbiased method to uncover unforeseen biological effects, demonstrating how environmental factors can influence lipid metabolism. researchgate.net The study highlights the direct interconnection between the proteome and the metabolome, where changes in protein levels can influence the metabolic profile and vice-versa. researchgate.net

The table below details the changes observed for the (11Z)-icosenoate derivative in the aforementioned nanotoxicity study, illustrating the quantitative power of these approaches. researchgate.net

Metabolite NameConditionRatio (vs. Control)p-valueVIP Score
(2r)-1-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-3-hydroxy-2-propanyl (11z)-11-icosenoateLow Dose ZnO QDs vs Control2.73370.00391.3256
High Dose ZnO QDs vs Control7.89050.00011.8935

These multi-omics strategies are crucial for moving beyond studying single molecules in isolation to understanding their function within a network of interactions, providing a holistic view of their role in health and disease.

Development of Novel Biosensors and Imaging Techniques for Spatiotemporal Analysis

A major frontier in lipid research is the ability to visualize and track molecules like this compound within living cells and tissues in real-time. This requires the development of novel biosensors and imaging techniques capable of high-resolution spatiotemporal analysis.

Genetically Encoded Biosensors: A promising avenue is the creation of genetically encoded fluorescent biosensors. nih.gov These biosensors are proteins, often derived from natural lipid-binding domains, fused to fluorescent proteins. molbiolcell.org When the target lipid is present, the biosensor binds to it, causing a change in its fluorescence that can be measured. researchgate.net Researchers have successfully developed biosensors for long-chain fatty acyl-CoAs (LCACoAs), which are key intermediates in lipid metabolism. nih.gov These tools, such as the LACSerHR sensor, allow for the precise measurement of subtle fluctuations in LCACoA levels within specific subcellular compartments, like the liver. nih.gov While a specific biosensor for this compound has not yet been developed, these existing platforms provide a blueprint for its future creation. The main challenge lies in identifying a protein domain that binds with high specificity and affinity to this particular ethyl ester. nih.gov

Advanced Imaging Techniques: Label-free imaging methods are also a critical area of development, as they avoid the use of bulky fluorescent tags that might perturb the natural function of small lipid molecules. worldscientific.com Coherent Raman Scattering (CRS) microscopy, including techniques like Stimulated Raman Scattering (SRS), is a powerful platform for chemically selective imaging of lipids in living cells. worldscientific.com SRS leverages the intrinsic molecular vibrations of chemical bonds, such as the C-H bonds abundant in lipids, to generate contrast, enabling high-speed, high-resolution mapping of lipid droplets and other structures. acs.org Furthermore, by incorporating Raman tags with unique vibrational frequencies (e.g., carbon-deuterium bonds), researchers can track the metabolic fate of specific precursor molecules into newly synthesized lipids. acs.org

Mass spectrometry imaging (MSI) is another revolutionary technique that provides spatial information. core.ac.uk Methods like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) allow for the direct analysis and visualization of the distribution of hundreds of molecules, including specific lipids and their isomers, across a tissue section without labeling. nih.govacs.org This has been used to map lipids in various tissues, including the brain and in plant leaves. nih.govmdpi.com The ability to distinguish ethyl esters from their corresponding free fatty acids has been demonstrated, which would be crucial for specifically imaging this compound. nih.gov

These advanced sensing and imaging tools are essential for answering fundamental questions about where this compound is located within a cell, how its concentration changes over time in response to stimuli, and with which other molecules it interacts.

Advanced Computational Modeling for Predicting Metabolic Networks and Enzyme Mechanisms

As multi-omics studies generate increasingly large and complex datasets, advanced computational tools have become indispensable for data interpretation and predictive modeling. springernature.com For this compound, computational modeling is a key frontier for predicting its role in metabolic networks and understanding the mechanisms of enzymes that may synthesize or modify it.

Currently, computational analysis is primarily used in the post-experimental phase of metabolomics. Software like Compound Discoverer is used to process raw LC-MS data to identify potential metabolites from complex mixtures. physiology.org Subsequently, statistical methods such as chemometrics and partial least square-discriminant analysis (PLS-DA) are employed to handle the vast amount of data and identify metabolites that are most important for discriminating between different experimental groups. iastate.eduacs.org Pathway analysis tools like Metaboanalyst and the Kyoto Encyclopedia of Genes and Genomes (KEGG) are then used to place these significant metabolites into the context of known biological pathways. pnas.org

The next frontier lies in predictive computational modeling. Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions throughout a metabolic network at a genome scale. springernature.com By constructing a model of an organism's metabolism, researchers can simulate how the production and consumption of metabolites, including fatty acids like (11Z)-icosenoic acid, would change under different genetic or environmental conditions. springernature.com This could be used to predict which pathways are most critical for the synthesis of (11Z)-icosenoic acid and how network-wide metabolism might adapt to its presence. Such models can propose efficient strategies for metabolic engineering or help to understand the system-level effects of its accumulation in disease states. springernature.com

Challenges in the Large-Scale Production and Sustainable Sourcing

While this compound is available for research purposes, its large-scale production faces significant challenges related to both synthesis and sourcing. The sustainability of the source is a primary concern for many specialty chemicals derived from natural products.

The parent fatty acid, (11Z)-icosenoic acid (gondoic acid), is a naturally occurring monounsaturated omega-9 fatty acid found in various plant oils, with a notable source being jojoba oil. nih.govnih.gov Consequently, the primary route for obtaining this compound relies on agricultural production. This presents several challenges:

Source Dependency: Production is dependent on the cultivation of specific plants like jojoba, which may have geographical and climatic limitations.

Yield Variability: Crop yields can fluctuate due to weather, pests, and soil conditions, leading to an inconsistent supply chain.

Purification: The target fatty acid exists as part of a complex mixture of other lipids within the natural oil. worldscientific.com Extracting it requires sophisticated and potentially costly purification processes, such as large-scale chromatography, to achieve the high purity (>99%) required for many applications. worldscientific.comnih.gov

Once the (11Z)-icosenoic acid is isolated, it must be chemically converted to its ethyl ester form through esterification. This reaction involves condensing the carboxylic acid group of the fatty acid with ethanol (B145695). While a standard chemical process, scaling it up requires optimization to ensure high conversion rates, minimize byproducts, and maintain the stability of the cis-double bond at the 11th position. Ensuring a sustainable and economically viable supply of pure this compound for potential broader applications will require overcoming these agricultural and chemical engineering hurdles.

Identification of Novel Biological Sources and Unexplored Metabolic Pathways

A key research frontier is the discovery of new biological sources of this compound and the elucidation of the metabolic pathways in which it or its parent acid participates. While it is known to be a human and plant metabolite, its full distribution and function remain largely unexplored. mdpi.com

Novel Biological Sources: (11Z)-Icosenoic acid is known to be present in nuts and various plant oils, with jojoba being a prominent example. nih.govnih.gov However, a systematic screening of a wider diversity of organisms could reveal novel and potentially richer sources. For example, comprehensive chemical profiling of fruits like Antidesma bunius using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-DAD-ESI-MS has successfully identified a wide array of compounds, including various fatty acids and esters. researchgate.netpnas.org Although this compound was not specifically reported in that study, the methodology demonstrates a robust approach for screening other plant species, fungi, or microorganisms for its presence. pnas.org

Unexplored Metabolic Pathways: The detection of (11Z)-icosenoic acid and its derivatives in human metabolomics studies points toward its involvement in specific, and potentially unexplored, metabolic pathways. Its identification in studies related to COVID-19 and cellular stress induced by nanoparticles suggests it may be part of the body's response to pathological or environmental challenges. pnas.orgresearchgate.net Furthermore, its parent acid, gondoic acid, has been found in red blood cell membranes, with altered levels observed in children with regressive autism, hinting at a role in neurological development or function. nih.gov These findings suggest that the metabolism of (11Z)-icosenoic acid is not merely passive but is actively regulated and may be linked to pathways involved in inflammation, cellular defense, and membrane biology. Future research will need to trace the enzymatic steps leading to its synthesis and degradation and identify the signaling or structural roles it plays in these contexts.

Conclusion and Future Directions in Ethyl 11z Icosenoate Research

Synthesis of Key Academic Contributions

Our current understanding of ethyl (11Z)-icosenoate is built upon a collection of studies that have identified and quantified its presence, and investigated the broader class of fatty acid esters to which it belongs. The synthesis of this knowledge comes from several key areas of research:

Enzymatic and Chemical Synthesis: The primary method for producing this compound is through the esterification of its corresponding fatty acid, (11Z)-icosenoic acid, also known as gondoic acid. This can be achieved through chemical catalysis, often using an acid catalyst like sulfuric acid with ethanol (B145695). mdpi.comwikipedia.org A more refined and selective approach involves enzymatic catalysis. Lipases, such as those from Geotrichum candidum, have been utilized for the enrichment of gondoic acid from natural oils like Camelina oil through hydrolysis or ethanolysis. researchgate.net The subsequent esterification of the enriched gondoic acid with ethanol yields this compound. This enzymatic approach is part of a broader strategy for creating value-added products from renewable sources.

Identification in Natural Sources and as a Biomarker: this compound has been identified as a constituent in various natural products. For instance, it is found in suet oil and has been characterized alongside other fatty acid methyl and ethyl esters in studies analyzing the composition of fats and oils. mdpi.comresearchgate.net Furthermore, the parent fatty acid, gondoic acid, is a known component of nuts and plant oils. researchgate.net The ethyl ester form, specifically, can serve as a marker for ethanol consumption. When ethanol is present in the body, it can react with fatty acids to form fatty acid ethyl esters (FAEEs), and this compound is one such FAEE that may be detected in the organs of individuals who have consumed ethanol. gerli.com

Role in Industrial Processes: Research into the concentration of valuable fatty acids from plant oils has highlighted the role of this compound. In processes aimed at concentrating gondoic and erucic acid from camelina and crambe oil, fatty acid ethyl esters, including this compound, are produced. europa.eu These processes are significant for the oleochemical industry, which seeks to use these long-chain fatty acid derivatives as building blocks for materials like high-temperature lubricants and nylons. gerli.com

Mention in Metabolomics: The compound has also been noted in untargeted metabolomics studies. For example, it was identified in a study analyzing non-halal meat adulteration, showcasing its presence in complex biological samples. animbiosci.org

Identification of Critical Knowledge Gaps

Despite these contributions, a comprehensive understanding of this compound is still in its nascent stages. Several critical knowledge gaps need to be addressed to fully elucidate its properties and potential applications:

Specific Biological Functions: While the formation of this compound as a marker of ethanol intake is known, its specific biological roles and potential toxicological effects remain largely unexplored. gerli.com The biological activities of its methyl ester counterpart, methyl cis-11-eicosenoate, which has been shown to influence cell membrane dynamics and lipid metabolism, suggest that the ethyl ester may have similar or distinct functions that are yet to be investigated.

Pharmacological and Nutraceutical Potential: There is a significant lack of research into the potential pharmacological or nutraceutical benefits of this compound. While its parent fatty acid, gondoic acid, is found in various dietary sources, the specific effects of the ethyl ester form on human health are unknown.

Optimized Synthesis and Purification: While general methods for fatty acid ester synthesis are applicable, research focused on optimizing the synthesis and purification of high-purity this compound is limited. Developing more efficient and cost-effective production methods would be crucial for enabling further research and potential commercial applications.

Physicochemical Properties: Detailed characterization of the physicochemical properties of this compound is not widely available. A comprehensive understanding of properties such as viscosity, oxidative stability, and solvent capabilities is necessary to evaluate its potential in industrial applications.

Projections for Future Research Trajectories and Collaborative Endeavors

Future research on this compound is poised to move from identification and general characterization to a more in-depth exploration of its unique properties and applications. Key future research trajectories include:

In-depth Biological and Toxicological Studies: Future research should focus on elucidating the specific interactions of this compound with cellular systems. This includes investigating its metabolic fate, its impact on cell signaling pathways, and its potential toxicological profile, particularly in the context of chronic ethanol consumption.

Exploration of Industrial Applications: Given the interest in long-chain fatty acids for industrial use, a focused effort to evaluate this compound as a biolubricant, plasticizer, or surfactant is warranted. Collaborative projects between academic researchers and industrial partners could accelerate the development of novel applications.

Comparative Studies with Isomers: A systematic comparison of the physicochemical and biological properties of this compound with its other isomers would provide valuable structure-activity relationship data. This could guide the development of derivatives with enhanced properties for specific applications.

Development of Advanced Analytical Methods: The development of more sensitive and specific analytical methods for the detection and quantification of this compound in complex matrices would be beneficial for both biological and industrial research.

Collaborative Research Initiatives: Addressing the existing knowledge gaps will require a multidisciplinary approach. Collaborative endeavors involving organic chemists, biochemists, food scientists, and material scientists will be essential to unlock the full potential of this compound. International collaborations could also facilitate the sharing of resources and expertise, particularly in the study of natural sources rich in gondoic acid. researchgate.neteuropa.eu

Q & A

Q. How should conflicting interpretations of this compound’s ecological roles be addressed in review articles?

  • Strategy : Use systematic review protocols (e.g., PRISMA) to weight evidence by study quality. Highlight methodological disparities (e.g., field vs. lab studies) and call for standardized assay platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (11Z)-icosenoate
Reactant of Route 2
Reactant of Route 2
ethyl (11Z)-icosenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.